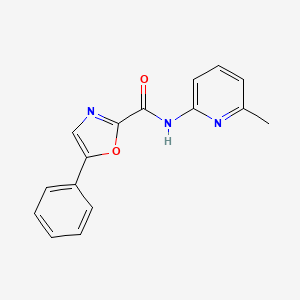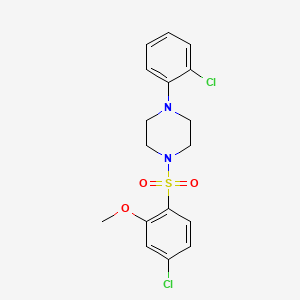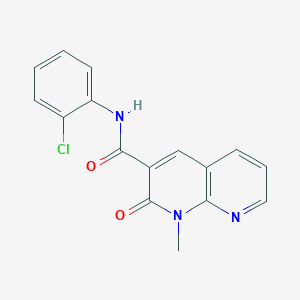
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The compound also has a 2-chlorophenyl group and a carboxamide group attached to the naphthyridine core.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar naphthyridine ring system with a carboxamide group at one end and a 2-chlorophenyl group at the other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions such as hydrolysis, reduction, and condensation. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Applications De Recherche Scientifique
Antifungal and Antitubercular Activities
This compound has been utilized in the synthesis of new 1,2,3-triazoles derived from naphthols through click chemistry. These derivatives exhibit significant antifungal and antitubercular activities. Molecular docking studies suggest that these compounds may serve as potential therapeutic agents .
Antibacterial and Antibiofilm Properties
Derivatives of this compound, specifically nicotinamide derivatives, have been synthesized and shown to possess antibacterial and antibiofilm properties. These derivatives have been tested against various Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Fungicidal Activity in Agriculture
In the agricultural sector, derivatives of this compound have been synthesized to create novel fungicides . These derivatives have shown inhibition ratios against certain rice pathogens, suggesting their use in protecting crops from fungal diseases .
Organophosphate Pesticide Degradation
The compound’s derivatives have been implicated in the environmental degradation of organophosphate pesticides. Bacterial cultures capable of degrading these pesticides could potentially utilize such derivatives, aiding in bioremediation efforts .
Pharmaceutical Research
Indole derivatives, which are structurally related to this compound, have been extensively studied for their biological potential. They possess a wide range of biological activities, including anticancer , antiviral , and anti-inflammatory effects, making them valuable in pharmaceutical research .
Chemical Intermediate in Industrial Applications
While direct applications as an industrial chemical intermediate are not explicitly documented, related compounds have been used in the synthesis of various chemicals. It’s plausible that this compound could serve as an intermediate in the production of specialized chemicals given its reactive functional groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXQJZDLVIHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
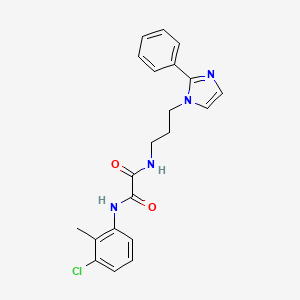
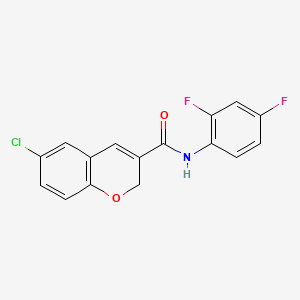
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)
